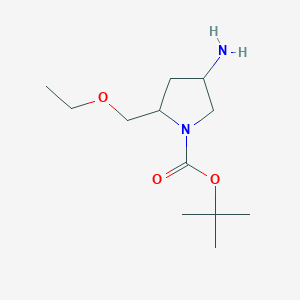
(2S,4R)-4-Amino-2-ethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-4-Amino-2-etoximetil-pirrolidina-1-carboxílico ácido tert-butil éster es un compuesto quiral que ha generado interés en varios campos de la investigación científica
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2S,4R)-4-Amino-2-etoximetil-pirrolidina-1-carboxílico ácido tert-butil éster generalmente implica varios pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de pirrolidina: Esto se puede lograr mediante una reacción de ciclización que involucra un precursor apropiado.
Introducción del grupo etoximetilo: Este paso a menudo implica el uso de agentes etilantes en condiciones controladas.
Protección del grupo ácido carboxílico: El grupo ácido carboxílico se protege mediante esterificación tert-butílica para evitar reacciones no deseadas durante los pasos posteriores.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en la escalabilidad, la rentabilidad y las consideraciones ambientales. Se pueden emplear técnicas como la química de flujo continuo y los principios de química verde para mejorar la eficiencia y reducir los residuos.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2S,4R)-4-Amino-2-etoximetil-pirrolidina-1-carboxílico ácido tert-butil éster puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica, donde es reemplazado por otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Haluro de alquilo en presencia de una base.
Principales Productos Formados
Oxidación: Formación de los correspondientes derivados oxo.
Reducción: Formación de derivados de amina reducida.
Sustitución: Formación de derivados de pirrolidina sustituidos.
Aplicaciones Científicas De Investigación
(2S,4R)-4-Amino-2-etoximetil-pirrolidina-1-carboxílico ácido tert-butil éster tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción quiral en la síntesis de moléculas complejas.
Biología: Investigado por su posible papel en la inhibición enzimática e interacciones proteicas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluyendo como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (2S,4R)-4-Amino-2-etoximetil-pirrolidina-1-carboxílico ácido tert-butil éster implica su interacción con objetivos moleculares específicos. La estereoquímica del compuesto le permite unirse selectivamente a ciertas enzimas o receptores, modulando su actividad. Esta interacción puede conducir a varios efectos biológicos, dependiendo del objetivo y la vía involucrados.
Comparación Con Compuestos Similares
Compuestos Similares
- (2S,4R)-4-Amino-2-metil-pirrolidina-1-carboxílico ácido tert-butil éster
- (2S,4R)-4-Amino-2-etoximetil-pirrolidina-1-carboxílico ácido metil éster
Singularidad
(2S,4R)-4-Amino-2-etoximetil-pirrolidina-1-carboxílico ácido tert-butil éster es único debido a su estereoquímica específica y la presencia del grupo etoximetilo, que puede influir en su reactividad e interacciones con objetivos biológicos. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo en varios campos científicos.
Propiedades
Fórmula molecular |
C12H24N2O3 |
|---|---|
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
tert-butyl 4-amino-2-(ethoxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-5-16-8-10-6-9(13)7-14(10)11(15)17-12(2,3)4/h9-10H,5-8,13H2,1-4H3 |
Clave InChI |
ZWOQZIBNZLCVOU-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1CC(CN1C(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


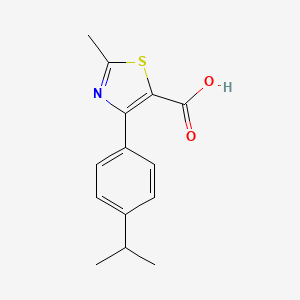
![2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B12272099.png)


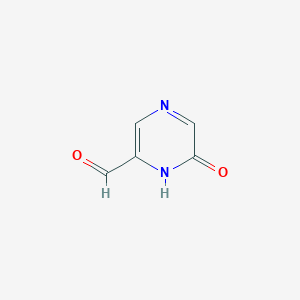
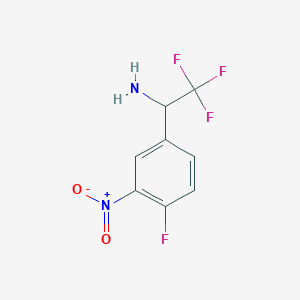
![4-Methoxy-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12272135.png)
![N-{2-[bis(propan-2-yl)amino]ethyl}cyclobutanamine](/img/structure/B12272138.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N'-phenylethanediamide](/img/structure/B12272142.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide](/img/structure/B12272144.png)
![N,5-dimethyl-N-{1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12272150.png)
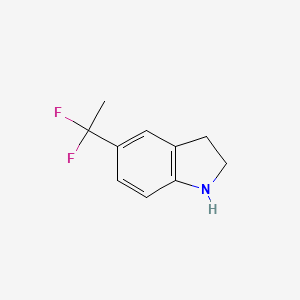
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B12272156.png)

